NBI‑31772 vs. IGF‑1R Tyrosine Kinase Inhibitors: Divergent Effects on Glucose Homeostasis In Vivo
In contrast to IGF‑1R tyrosine kinase inhibitors (e.g., NVP‑AEW541, OSI‑906), which directly block receptor signaling and can disrupt glucose metabolism, NBI‑31772 releases endogenous IGF‑I from IGFBPs without activating the IGF‑I receptor [REFS‑1]. In a mouse study, NBI‑31772 treatment (i.v. administration) significantly accelerated 125I‑IGF‑I clearance (t1/2 = 45.0 ± 1.9 min vs. 56.3 ± 3.9 min for vehicle; p = 0.021) but had no significant effect on basal blood glucose levels or glucose tolerance during an i.v. glucose challenge [REFS‑2]. In contrast, selective IGF‑1R TKIs (e.g., OSI‑906) are associated with hyperglycemia as an on‑target adverse effect due to cross‑inhibition of the insulin receptor [REFS‑3].
| Evidence Dimension | In vivo glucose homeostasis effect (mouse model) |
|---|---|
| Target Compound Data | No significant change in blood glucose; no impairment of glucose tolerance after i.v. glucose challenge; t1/2 of 125I‑IGF‑I = 45.0 ± 1.9 min |
| Comparator Or Baseline | Vehicle control: t1/2 = 56.3 ± 3.9 min; IGF‑1R TKIs (e.g., OSI‑906): hyperglycemia reported clinically and preclinically |
| Quantified Difference | Significant reduction in IGF‑I half‑life (p = 0.021); glucose levels unchanged vs. vehicle; divergent from TKI‑induced hyperglycemia |
| Conditions | Adult male CD‑1 mice; i.v. administration of NBI‑31772; measurement of blood glucose and 2‑deoxyglucose uptake |
Why This Matters
For studies requiring IGF‑pathway modulation without confounding metabolic disruption (e.g., glucose homeostasis, insulin sensitivity), NBI‑31772 offers a cleaner pharmacological profile compared to IGF‑1R TKIs.
- [1] Liu XJ, Xie Q, Zhu YF, Chen C, Ling N. Identification of a nonpeptide ligand that releases bioactive insulin-like growth factor-I from its binding protein complex. J Biol Chem. 2001;276(35):32419-32422. doi:10.1074/jbc.C100299200 View Source
- [2] Silha JV, Murphy LJ. The effects of the insulin-like growth factor-I aptamer, NBI-31772, on glucose homeostasis in the mouse. Can J Physiol Pharmacol. 2005;83(5):761-773. doi:10.1139/y05-041 View Source
- [3] Mulvihill MJ, Cooke A, Rosenfeld-Franklin M, et al. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor. Future Med Chem. 2009;1(6):1153-1171. doi:10.4155/fmc.09.89 View Source
